An In-depth Technical Guide to the Synthesis of Bis(dimethylamino)chlorophosphine
An In-depth Technical Guide to the Synthesis of Bis(dimethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(dimethylamino)chlorophosphine, a versatile reagent in organic and organometallic chemistry. This document details the core synthetic methodology, presents key quantitative data in a structured format, and outlines the necessary experimental protocols for its successful preparation and characterization.
Overview and Synthetic Strategy
Bis(dimethylamino)chlorophosphine, also known as N,N,N',N'-tetramethylphosphorodiamidous chloride, is a valuable precursor for the synthesis of various phosphorus-containing compounds, including phosphine (B1218219) ligands and phosphoramidites. The most common and direct method for its preparation involves the nucleophilic substitution of chlorine atoms on phosphorus trichloride (B1173362) with dimethylamine (B145610).
The reaction proceeds via a stepwise substitution, where the stoichiometry of the reactants is crucial in determining the final product. To favor the formation of the bis-substituted product, a molar excess of dimethylamine is typically employed. The overall reaction can be represented as follows:
PCl₃ + 4 (CH₃)₂NH → [(CH₃)₂N]₂PCl + 2 (CH₃)₂NH₂Cl
The reaction produces dimethylammonium chloride as a byproduct, which precipitates from the reaction mixture and can be removed by filtration.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of bis(dimethylamino)chlorophosphine.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄H₁₂ClN₂P | [1] |
| Molecular Weight | 154.58 g/mol | [1] |
| CAS Number | 3348-44-5 | [1] |
| Appearance | Colorless to yellow fuming liquid | [2] |
| Density | 1.060 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.500 | |
| Boiling Point | Not explicitly found for dimethyl- derivative, but the diethyl- analog boils at 55-57 °C. | [3] |
| Storage Temperature | 2-8°C |
Experimental Protocol
This section provides a detailed methodology for the synthesis of bis(dimethylamino)chlorophosphine based on established procedures for analogous compounds and general principles of aminophosphine (B1255530) synthesis.[2]
Materials and Equipment:
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Phosphorus trichloride (PCl₃)
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Dimethylamine ((CH₃)₂NH), anhydrous solution in a suitable solvent (e.g., THF or diethyl ether) or condensed gas
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Anhydrous diethyl ether or other suitable inert solvent
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Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet
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Schlenk line or other inert atmosphere setup
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Filtration apparatus (e.g., Schlenk filter or cannula filtration setup)
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Distillation apparatus
Procedure:
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Reaction Setup: A three-necked round-bottom flask is thoroughly dried and assembled with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.
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Charging the Reactor: Anhydrous diethyl ether is transferred to the flask via cannula. Phosphorus trichloride (1.0 equivalent) is then added to the solvent. The solution is cooled to 0 °C using an ice bath.
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Addition of Dimethylamine: A solution of anhydrous dimethylamine (at least 4.0 equivalents) in the same solvent is placed in the dropping funnel. The dimethylamine solution is added dropwise to the stirred solution of phosphorus trichloride over a period of 1-2 hours, maintaining the temperature at 0 °C. The formation of a white precipitate (dimethylammonium chloride) will be observed.
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Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.
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Work-up and Isolation: The reaction mixture is filtered under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake is washed with small portions of anhydrous diethyl ether to recover any entrained product.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude bis(dimethylamino)chlorophosphine is then purified by vacuum distillation to yield a colorless liquid.
Safety Precautions:
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Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
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Dimethylamine is a flammable and corrosive gas or liquid.
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Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Characterization
The identity and purity of the synthesized bis(dimethylamino)chlorophosphine can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ³¹P NMR | A singlet in the region characteristic of aminophosphines. For the analogous bis(diisopropylamino)chlorophosphine, the chemical shift is reported to be around +19.4 ppm.[4] For dimethylamino-dichlorophosphane, a signal is observed at +192 ppm.[5] The exact shift for the title compound should be determined experimentally. |
| ¹H NMR | A doublet corresponding to the methyl protons of the dimethylamino groups, with coupling to the phosphorus nucleus. |
| ¹³C NMR | A doublet for the methyl carbons, showing coupling to the phosphorus atom. |
| FT-IR | Characteristic P-Cl and P-N stretching frequencies. |
Diagrams
Synthesis Workflow
Caption: Experimental workflow for the synthesis of bis(dimethylamino)chlorophosphine.
Logical Relationship of Synthesis Steps
